6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with suitable aldehydes under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and yield . Additionally, the use of automated flow reactors can facilitate continuous production, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with reagents like amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
Reduction: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol.
Substitution: Various substituted pyrrolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various signaling pathways. The compound binds to the active site of PAK4, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the methyl and aldehyde groups.
Pyrido[2,3-d]pyrimidine: Another analog with a nitrogen atom in place of one of the carbon atoms in the pyrrole ring.
Uniqueness
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-4H,1H3,(H,9,10,11) |
InChI Key |
ALQXAAJTKZOGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.